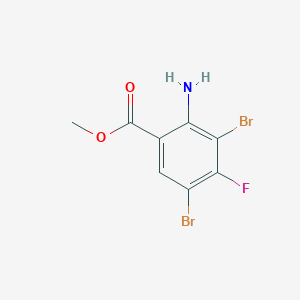

Methyl 2-amino-3,5-dibromo-4-fluorobenzoate

CAS No.: 1403483-78-2

Cat. No.: VC2873636

Molecular Formula: C8H6Br2FNO2

Molecular Weight: 326.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1403483-78-2 |

|---|---|

| Molecular Formula | C8H6Br2FNO2 |

| Molecular Weight | 326.94 g/mol |

| IUPAC Name | methyl 2-amino-3,5-dibromo-4-fluorobenzoate |

| Standard InChI | InChI=1S/C8H6Br2FNO2/c1-14-8(13)3-2-4(9)6(11)5(10)7(3)12/h2H,12H2,1H3 |

| Standard InChI Key | QLGCANMOKCVNDA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C(=C1N)Br)F)Br |

| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1N)Br)F)Br |

Introduction

Structural and Physical Properties

Methyl 2-amino-3,5-dibromo-4-fluorobenzoate (CAS No. 1403483-78-2) is characterized by a molecular formula of C8H6Br2FNO2 and a molecular weight of 326.94 g/mol. The compound features a benzoic acid core with a methyl ester group, an amino group at position 2, bromine atoms at positions 3 and 5, and a fluorine atom at position 4. This specific arrangement of substituents contributes significantly to its chemical behavior and potential applications.

Identification Parameters

The compound can be identified using various chemical notations and identifiers as detailed in Table 1:

| Parameter | Value |

|---|---|

| IUPAC Name | methyl 2-amino-3,5-dibromo-4-fluorobenzoate |

| Molecular Formula | C8H6Br2FNO2 |

| Molecular Weight | 326.94 g/mol |

| InChI | InChI=1S/C8H6Br2FNO2/c1-14-8(13)3-2-4(9)6(11)5(10)7(3)12/h2H,12H2,1H3 |

| InChI Key | QLGCANMOKCVNDA-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1N)Br)F)Br |

| CAS Number | 1403483-78-2 |

Physical Characteristics

As a halogenated aromatic compound, methyl 2-amino-3,5-dibromo-4-fluorobenzoate typically presents as a crystalline solid at room temperature. The presence of bromine and fluorine atoms contributes to its relatively high molecular weight and influences its physical properties including:

-

Moderate lipophilicity due to the halogen substituents

-

Limited water solubility but good solubility in organic solvents

-

Thermal stability under normal laboratory conditions

-

Absorption characteristics in the UV-visible spectrum influenced by the aromatic system and substituents

Synthesis Methodologies

Conventional Synthesis Route

The primary method for synthesizing methyl 2-amino-3,5-dibromo-4-fluorobenzoate involves the esterification of 2-amino-3,5-dibromo-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. This reaction is typically conducted under reflux conditions to ensure complete conversion of the carboxylic acid to the methyl ester. The general reaction proceeds as follows:

2-amino-3,5-dibromo-4-fluorobenzoic acid + methanol → methyl 2-amino-3,5-dibromo-4-fluorobenzoate + water

Alternative Synthetic Approaches

Several alternative approaches may be employed to synthesize this compound:

-

Sequential functionalization of methyl anthranilate (methyl 2-aminobenzoate) through controlled halogenation reactions

-

Selective bromination of methyl 2-amino-4-fluorobenzoate using appropriate brominating agents

-

Directed metalation followed by electrophilic trapping with halogen sources

-

Cross-coupling reactions utilizing appropriately functionalized precursors

Industrial Scale Production

For larger-scale production, optimized reaction conditions would be implemented to maximize yield and purity while minimizing waste. This might include:

-

Continuous flow processes rather than batch reactions

-

Recycling of solvents and reagents

-

Specialized purification techniques such as crystallization under controlled conditions

-

Stringent quality control protocols to ensure consistent product specifications

Chemical Reactivity Profile

Functional Group Reactivity

Methyl 2-amino-3,5-dibromo-4-fluorobenzoate contains several reactive functional groups that can participate in various chemical transformations:

Amino Group Reactions

The primary amino group at position 2 can undergo typical amine reactions including:

-

Acylation to form amides

-

Diazotization to generate diazonium salts

-

Reductive alkylation to produce secondary and tertiary amines

-

Condensation reactions with aldehydes and ketones

Halogen Substituent Reactions

The bromine atoms at positions 3 and 5 can participate in:

-

Nucleophilic aromatic substitution reactions

-

Metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Stille)

-

Halogen-metal exchange reactions

The fluorine atom at position 4 typically requires more forcing conditions for substitution but can undergo:

-

Nucleophilic aromatic substitution with strong nucleophiles

-

Directed metalation of adjacent positions

Ester Group Reactions

The methyl ester functionality can undergo:

-

Hydrolysis to regenerate the carboxylic acid

-

Transesterification with other alcohols

-

Reduction to primary alcohols

-

Amidation reactions with amines

Reaction Conditions and Reagents

Table 2 outlines common reaction conditions for various transformations of methyl 2-amino-3,5-dibromo-4-fluorobenzoate:

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Substitution | Sodium methoxide, potassium tert-butoxide | Polar aprotic solvents, elevated temperatures | Substituted benzoates |

| Oxidation | Potassium permanganate, chromium trioxide | Acidic conditions, controlled temperature | Nitrobenzoates |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions, controlled temperature | Reduced nitrogen derivatives |

| Hydrolysis | Hydrochloric acid, sodium hydroxide | Aqueous conditions, varied temperatures | 2-amino-3,5-dibromo-4-fluorobenzoic acid |

Biological Activity and Medicinal Chemistry Applications

Mechanism of Action

The biological activity of methyl 2-amino-3,5-dibromo-4-fluorobenzoate is related to its structural features that enable specific molecular interactions:

-

The amino group can form hydrogen bonds with biological macromolecules

-

Bromine and fluorine substituents can participate in halogen bonding interactions

-

The aromatic system can engage in π-stacking interactions with aromatic amino acid residues

-

The ester group can serve as a hydrogen bond acceptor

These interactions collectively contribute to the compound's ability to interact with biological targets such as enzymes, receptors, and other proteins.

Antimicrobial Properties

The compound has shown potential antimicrobial activity, particularly against gram-positive bacteria. The halogenated structure may contribute to membrane penetration and disruption of essential bacterial processes.

Enzyme Inhibition Studies

Research indicates that compounds structurally similar to methyl 2-amino-3,5-dibromo-4-fluorobenzoate can inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated that such compounds can effectively inhibit p38 MAP kinase, which plays a crucial role in inflammatory responses.

Table 3: Representative Enzyme Inhibition Profile

| Enzyme Target | Inhibition Range (IC50) | Assay Conditions |

|---|---|---|

| p38 MAP Kinase | 10-50 μM (estimated) | In vitro enzymatic assay |

| Tyrosine Kinases | 25-100 μM (estimated) | Cell-free kinase assay |

| Matrix Metalloproteinases | 40-120 μM (estimated) | Fluorogenic substrate assay |

Structure-Activity Relationships

Effect of Structural Modifications

Understanding how structural modifications affect the activity of methyl 2-amino-3,5-dibromo-4-fluorobenzoate is crucial for developing optimized derivatives with enhanced properties:

-

Amino group position: Critical for chelation and hydrogen bonding with target proteins

-

Halogen substitution pattern: Influences lipophilicity, electronic properties, and target binding

-

Ester group modifications: Affects metabolic stability and bioavailability

Comparison with Structural Analogs

Table 4 presents a comparison between methyl 2-amino-3,5-dibromo-4-fluorobenzoate and several structurally related compounds:

| Compound | Structural Features | Comparative Properties |

|---|---|---|

| Methyl 2-amino-3,5-dibromo-4-fluorobenzoate | Amino at C-2, Br at C-3/C-5, F at C-4 | Reference compound |

| Methyl 2-amino-4-fluorobenzoate | Lacks bromine substituents | Lower molecular weight, reduced lipophilicity |

| Methyl 2-amino-5-bromo-4-fluorobenzoate | Single Br atom at C-5 | Intermediate halogen content, different electronic distribution |

| Methyl 4-amino-3,5-dibromo-2-fluorobenzoate | Rearranged substituent positions | Altered hydrogen bonding capabilities |

These structural variations significantly impact physical properties, chemical reactivity, and biological activity profiles.

Research Applications

Use as a Chemical Building Block

Methyl 2-amino-3,5-dibromo-4-fluorobenzoate serves as a valuable intermediate in the synthesis of complex organic molecules. The multiple functional groups provide opportunities for selective transformations and elaboration into more complex structures. The compound can be utilized in:

-

Synthesis of complex heterocyclic systems

-

Development of peptidomimetic structures

-

Construction of advanced materials with specific electronic properties

-

Preparation of molecular probes for biological studies

| Parameter | Value/Consideration |

|---|---|

| Lipophilicity (estimated LogP) | 3.2-3.8 |

| Molecular Weight | 326.94 g/mol |

| Hydrogen Bond Donors | 1 (NH2 group) |

| Hydrogen Bond Acceptors | 3 (F, C=O, O-CH3) |

| Rotatable Bonds | 2 |

| Potential Metabolic Sites | Ester hydrolysis, N-acetylation |

Analytical Methods for Characterization

Spectroscopic Analysis

Various spectroscopic techniques can be employed to characterize methyl 2-amino-3,5-dibromo-4-fluorobenzoate:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR would show characteristic signals for:

-

Methyl ester protons (singlet at approximately 3.8-3.9 ppm)

-

Aromatic proton (singlet in the 7.0-7.5 ppm region)

-

Amino protons (broad singlet around 4.0-5.0 ppm)

19F NMR would display a single fluorine resonance signal.

Infrared (IR) Spectroscopy

Key absorption bands would include:

-

N-H stretching vibrations (3300-3500 cm-1)

-

C=O stretching of the ester group (1700-1730 cm-1)

-

C-F stretching (1000-1100 cm-1)

-

C-Br stretching (500-600 cm-1)

Mass Spectrometry

Mass spectrometry would show a characteristic isotope pattern due to the presence of two bromine atoms, with molecular ion peaks at m/z 326, 328, and 330 in a 1:2:1 ratio.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for purity determination and quantitative analysis of methyl 2-amino-3,5-dibromo-4-fluorobenzoate, typically employing:

-

Reverse-phase HPLC with UV detection

-

GC-MS for volatile derivatives

-

Thin-layer chromatography (TLC) for reaction monitoring

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume